molecular formula C20H20N4O3 B2434429 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea CAS No. 1797336-82-3

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea

Cat. No.: B2434429
CAS No.: 1797336-82-3
M. Wt: 364.405
InChI Key: QQNIVALKHZGRNL-UHFFFAOYSA-N
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Description

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways and Human Health

Compounds derived from dibenzo[b,d]pyran, such as urolithins, have been extensively studied for their biological activities and implications for human health. Urolithins are gut microbiota metabolites of ellagitannins and demonstrate various biological activities suggesting their role in the health effects observed from consuming ellagitannin-rich foods (Villalgordo et al., 2022). Another study focused on dibenzo[a,l]pyrene, a potent carcinogen, showing its ability to bind DNA and form adducts, furthering our understanding of carcinogenesis at the molecular level (Li et al., 1995).

Chemical Synthesis and Characterization

Research has also delved into the synthesis and characterization of compounds with similar structural motifs, such as urea-based herbicides and pyrazole derivatives. The crystal structure of azimsulfuron, a sulfonylurea herbicide, provides insight into the relationship between molecular structure and herbicidal activity (Jeon et al., 2015). Meanwhile, the synthesis of diverse and functionalized 2-amino-3-cyano-4H-pyrans using urea as a novel organo-catalyst showcases the versatility of urea in facilitating eco-friendly multicomponent reactions (Brahmachari & Banerjee, 2014).

Material Science and Medicinal Chemistry

The study of low molecular weight salt hydrogelators, including compounds that form hydrogels under specific conditions, reveals the potential of urea derivatives in developing materials with tunable physical properties (Lloyd & Steed, 2011). Additionally, research on phenolic derivatives from Wigandia urens, including dibenzo[b,d]pyran derivatives, has explored their activity against the chemokine receptor CCR5, highlighting potential applications in medicinal chemistry (Cao et al., 2003).

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-6-2-3-7-17(14)23-20(25)22-15-10-21-24(11-15)12-16-13-26-18-8-4-5-9-19(18)27-16/h2-11,16H,12-13H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNIVALKHZGRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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